molecular formula C13H11ClO3S B567031 2-Chloro-4-(4-methylsulfonylphenyl)phenol CAS No. 1261991-24-5

2-Chloro-4-(4-methylsulfonylphenyl)phenol

Cat. No. B567031
CAS RN: 1261991-24-5
M. Wt: 282.738
InChI Key: KFMZWXVTUIQXHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(4-methylsulfonylphenyl)phenol is a chemical compound with the molecular weight of 206.65 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 2-(4-methylsulfonylphenyl) indole derivatives, which are related to 2-Chloro-4-(4-methylsulfonylphenyl)phenol, has been reported . These compounds were designed and synthesized for their antimicrobial, COX inhibitory, and anti-inflammatory activities .


Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-4-(methylsulfonyl)phenol . The InChI code is 1S/C7H7ClO3S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 .

Scientific Research Applications

Antimicrobial Activity

Derivatives of 2-Chloro-4-(4-methylsulfonylphenyl)phenol have been designed and synthesized to assess their antimicrobial properties. These compounds are evaluated for their effectiveness against various microbial strains, contributing to the development of new antimicrobial agents .

COX Inhibitory Activity

These compounds have also been evaluated for their cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitory activities. This is significant in the design of anti-inflammatory drugs, as COX inhibitors play a crucial role in reducing inflammation and pain .

Anti-inflammatory Applications

The anti-inflammatory potential of these derivatives is another key area of research. By inhibiting COX enzymes, they can potentially be used to treat inflammatory conditions .

Crystal Structure Analysis

The crystal structure of related compounds has been determined using single-crystal X-ray diffraction methods. This helps in understanding the molecular structure and potential interactions with biological targets .

BMC Chemistry - Synthesis and biological evaluation RSC Publishing - Design, synthesis, biological assessment Asian Journal of Chemistry - Synthesis and Crystal Structure

Safety and Hazards

The safety data sheet for 2-Chloro-4-(4-methylsulfonylphenyl)phenol indicates that it is for R&D use only and not for medicinal, household, or other use . Specific hazards are not mentioned in the available resources .

Future Directions

While specific future directions for 2-Chloro-4-(4-methylsulfonylphenyl)phenol are not available, related compounds such as 2-(4-methylsulfonylphenyl) indole derivatives have shown promising results in antimicrobial and anti-inflammatory activities . This suggests potential future research directions in these areas.

Mechanism of Action

Target of Action

The primary target of “2-Chloro-4-(4-methylsulfonylphenyl)phenol” is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological processes including inflammation, pain, and fever .

Mode of Action

This compound acts as a COX-2 inhibitor . It binds to the active site of the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of prostaglandins, thereby reducing inflammation, pain, and fever .

Biochemical Pathways

The inhibition of COX-2 affects the arachidonic acid pathway . Normally, COX-2 converts arachidonic acid into prostaglandins. When COX-2 is inhibited, the production of prostaglandins is reduced, leading to decreased inflammation, pain, and fever .

Pharmacokinetics

Similar compounds have been found to have good bioavailability .

Result of Action

The primary result of the action of “2-Chloro-4-(4-methylsulfonylphenyl)phenol” is the reduction of inflammation, pain, and fever . By inhibiting COX-2 and subsequently reducing the production of prostaglandins, this compound can alleviate these symptoms .

Action Environment

The action of “2-Chloro-4-(4-methylsulfonylphenyl)phenol” can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at normal temperature for optimal stability . .

properties

IUPAC Name

2-chloro-4-(4-methylsulfonylphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO3S/c1-18(16,17)11-5-2-9(3-6-11)10-4-7-13(15)12(14)8-10/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMZWXVTUIQXHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686137
Record name 3-Chloro-4'-(methanesulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(4-methylsulfonylphenyl)phenol

CAS RN

1261991-24-5
Record name 3-Chloro-4'-(methanesulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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